

# Application Notes and Protocols: JNJ4796 as a Tool to Probe HA Stem Vulnerabilities

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Influenza A virus remains a significant global health threat due to its ability to evade host immunity through antigenic drift and shift. The hemagglutinin (HA) glycoprotein, essential for viral entry, is a primary target for neutralizing antibodies. While the globular head of HA is highly variable, the stem region is highly conserved across many influenza subtypes, making it a critical target for the development of broadly neutralizing therapies. **JNJ4796** is an orally active small-molecule fusion inhibitor that functionally mimics the broadly neutralizing antibody (bnAb) CR6261.[1] It specifically targets a conserved hydrophobic groove in the stem of group 1 influenza A HAs, preventing the low pH-induced conformational changes necessary for viral and endosomal membrane fusion.[1] This mechanism effectively neutralizes a wide range of group 1 influenza A viruses.[1][2]

These application notes provide detailed protocols for utilizing **JNJ4796** as a research tool to investigate the vulnerabilities of the influenza HA stem. The included methodologies for in vitro and in vivo studies will enable researchers to explore the compound's mechanism of action, evaluate its efficacy against various influenza strains, and use it as a probe in drug discovery and virology research.

### **Data Presentation**



Table 1: In Vitro Neutralization Potency of JNJ4796

against Group 1 Influenza A Viruses

Virus Strain	Subtype	EC50
A/Brisbane/59/2007	H1N1	12 nM[2]
A/California/07/2009	H1N1	66 nM[2]
A/New Caledonia/20/1999	H1N1	38 nM[2]
A/Puerto Rico/8/1934	H1N1	22 nM[2]
A/Solomon Islands/3/2006	H1N1	13 nM[2]
A/Hong Kong/156/97	H5N1	449 nM[2]
A/Vietnam/1203/2004	H5N1	3.24 μM[2]

EC50 (Half maximal effective concentration) values were determined in cell-based virus neutralization assays.

# Table 2: In Vivo Efficacy of JNJ4796 in a Lethal Influenza Challenge Mouse Model



Challenge Virus	Mouse Strain	Treatment Regimen	Dosage	Survival Rate
H1N1 A/Puerto Rico/8/1934 (25x LD50)	BALB/c	Oral, twice daily for 7 days (initiated 1 day pre-challenge)	50 mg/kg	100%[1][2]
H1N1 A/Puerto Rico/8/1934 (25x LD50)	BALB/c	Oral, twice daily for 7 days (initiated 1 day pre-challenge)	10 mg/kg	100%[1][2]
Sublethal H1N1 Challenge (LD90)	BALB/c	Oral, twice daily	15 mg/kg	100%[2]
Sublethal H1N1 Challenge (LD90)	BALB/c	Oral, twice daily	5 mg/kg	100%[2]

LD50 (Median Lethal Dose) is the dose of virus required to kill 50% of the test subjects.

Table 3: Pharmacokinetic Parameters of JNJ4796 in Mice

Parameter	Value	Unit
t½ (half-life)	2.4	hours[1]
Cmax (max. concentration)	1856	ng/mL
Tmax (time to max. concentration)	0.5	hours
Bioavailability (oral)	35	%

Pharmacokinetic parameters were determined in male BALB/c mice following oral administration.[1]

## **Experimental Protocols**



## Protocol 1: High-Throughput Screening (HTS) via AlphaLISA Competition Assay

This protocol describes the competitive binding assay used to identify small molecules that displace a bnAb-mimicking protein from the HA stem, a method analogous to the one that led to the discovery of **JNJ4796**.[1]

Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based technology.[3] In this competition assay, Streptavidin-coated Donor beads bind to a biotinylated HA protein. A CR6261-mimicking protein, such as HB80.4, is conjugated to Acceptor beads.[1] When the HB80.4-Acceptor beads bind to the HA stem, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which triggers a chemiluminescent signal from the Acceptor beads at 615 nm.[3] A small molecule that binds to the same epitope on the HA stem will compete with HB80.4, preventing the beads from coming together and thus causing a decrease in the luminescent signal.

#### Materials:

- Recombinant, biotinylated influenza HA (Group 1)
- CR6261-mimicking protein (e.g., HB80.4)
- AlphaLISA Acceptor beads
- Streptavidin-coated AlphaLISA Donor beads
- JNJ4796 or other test compounds
- Assay buffer (e.g., 30mM Tris pH 8.0, 1mM DTT, 0.01% BSA, 0.01% Tween-20)
- 384-well white opaque microplates
- Plate reader capable of AlphaLISA detection

#### Procedure:



#### Reagent Preparation:

- Prepare a solution of biotinylated HA in assay buffer.
- Prepare a solution of HB80.4-conjugated Acceptor beads in assay buffer.
- Prepare a solution of Streptavidin-coated Donor beads in assay buffer (protect from light).
- Prepare serial dilutions of JNJ4796 (positive control) and test compounds in DMSO, then dilute in assay buffer.
- Assay Protocol (Two-Step): a. To a 384-well plate, add 5 μL of the test compound dilution. b. Add 10 μL of a pre-mixed solution containing the biotinylated HA and the HB80.4-Acceptor beads. c. Incubate for 60 minutes at room temperature. d. Add 5 μL of the Streptavidin-coated Donor beads (in the dark). e. Incubate for 30-60 minutes at room temperature in the dark.

#### Data Acquisition:

 Read the plate on an EnVision or similar plate reader with an AlphaLISA module (excitation at 680 nm, emission at 615 nm).

#### • Data Analysis:

- Normalize the data relative to positive controls (no inhibitor) and negative controls (no HA).
- Plot the normalized response against the log concentration of the compound.
- Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the binding between HA and HB80.4.

## Protocol 2: Influenza Microneutralization Assay (ELISAbased)

This protocol measures the ability of **JNJ4796** to neutralize influenza virus infectivity in a cell-based assay.



Principle: The assay is based on the principle that neutralizing antibodies (or inhibitory compounds like **JNJ4796**) will prevent the virus from infecting susceptible cells, such as Madin-Darby Canine Kidney (MDCK) cells. The extent of viral infection is quantified using an ELISA that detects the influenza A nucleoprotein (NP), a highly conserved internal viral protein. A reduction in the NP signal indicates neutralization.[3][4]

#### Materials:

- Madin-Darby Canine Kidney (MDCK) cells
- Influenza A virus stock (e.g., H1N1 A/Puerto Rico/8/1934)
- JNJ4796
- Virus Diluent (e.g., MEM with 1 μg/mL TPCK-trypsin)
- Cell Culture Medium (e.g., DMEM with 10% FBS)
- Fixation Solution (e.g., 80% cold acetone in PBS)
- Anti-influenza A NP monoclonal antibody
- HRP-conjugated secondary antibody
- TMB substrate
- Stop Solution (e.g., 1N H<sub>2</sub>SO<sub>4</sub>)
- 96-well cell culture plates

#### Procedure:

- Cell Preparation (Day 1):
  - Seed MDCK cells in a 96-well plate at a density of 1.5 x 10<sup>4</sup> cells/well.
  - Incubate overnight at 37°C, 5% CO2 to form a confluent monolayer.
- Compound and Virus Preparation (Day 2):



- Prepare 2-fold serial dilutions of **JNJ4796** in virus diluent in a separate 96-well plate.
- Dilute the influenza virus stock in virus diluent to a working concentration of 100 TCID<sub>50</sub>/50 μL.[4]
- Add 50 μL of the diluted virus to each well containing the JNJ4796 dilutions.
- Include virus control wells (virus only, no compound) and cell control wells (diluent only, no virus).
- Incubate the virus-compound mixture for 1 hour at 37°C.[4]

#### Infection:

- Remove the culture medium from the MDCK cell plate.
- Transfer 100 μL of the virus-compound mixture to the corresponding wells of the MDCK cell plate.
- Incubate for 18-20 hours at 37°C, 5% CO<sub>2</sub>.[4]

#### • ELISA (Day 3):

- Remove the supernatant and wash the cells with PBS.
- Fix the cells by adding 100 μL of cold 80% acetone and incubating for 10 minutes.
- Wash the plate and block with a suitable blocking buffer.
- Add the anti-influenza A NP primary antibody and incubate for 1 hour.
- Wash, then add the HRP-conjugated secondary antibody and incubate for 1 hour.
- Wash, then add TMB substrate and incubate until color develops.
- Add stop solution and read the absorbance at 450 nm or 490 nm.[4]
- Data Analysis:



 The neutralizing titer is the reciprocal of the highest dilution of the compound that results in at least a 50% reduction in the OD value compared to the virus control wells.

## **Protocol 3: In Vivo Efficacy Study in Mice**

This protocol details a lethal challenge model in mice to evaluate the in vivo protective efficacy of **JNJ4796**.

Principle: Mice are pre-treated with **JNJ4796** and then challenged with a lethal dose of influenza virus. The efficacy of the compound is determined by monitoring survival rates and body weight loss over a period of 14-21 days.

#### Materials:

- BALB/c mice (6-8 weeks old)
- Mouse-adapted influenza A virus (e.g., H1N1 A/Puerto Rico/8/1934)
- JNJ4796
- Vehicle for oral gavage (e.g., 20% w/v hydroxypropyl-beta-cyclodextrin)
- Anesthesia (e.g., isoflurane)

#### Procedure:

- Acclimatization:
  - Acclimatize mice to the facility for at least 3-5 days before the experiment.
- Treatment (Prophylactic):
  - On day -1, begin oral administration of JNJ4796 or vehicle control. A typical regimen is twice daily by oral gavage.[5]
  - Continue treatment for a total of 7 days (until day 5 post-infection).
- Virus Challenge (Day 0):



- Lightly anesthetize the mice.
- Inoculate the mice intranasally with a lethal dose (e.g., 25x MLD50) of the influenza virus in a small volume (e.g., 20-50 μL).[5]

#### · Monitoring:

- Monitor the mice daily for 14 to 21 days for survival.
- Record the body weight of each mouse daily. A >25% loss of initial body weight is often used as a humane endpoint for euthanasia.

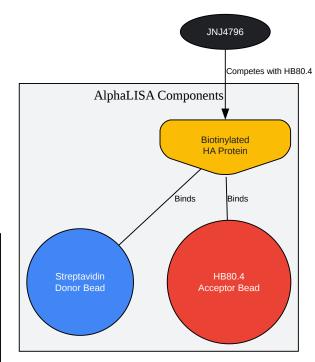
#### • Data Analysis:

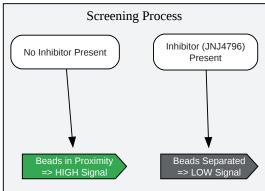
- Plot survival curves (Kaplan-Meier) and compare between treatment and vehicle groups.
- Plot the mean percentage of initial body weight over time for each group.
- Statistical significance can be determined using appropriate tests (e.g., log-rank test for survival, t-test or ANOVA for weight loss).

### **Visualizations**

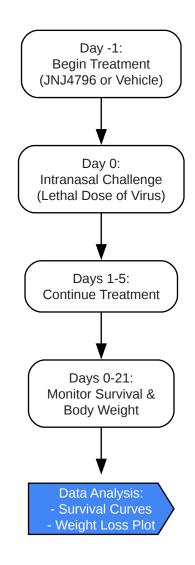
Caption: Mechanism of JNJ4796-mediated inhibition of influenza virus fusion.











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